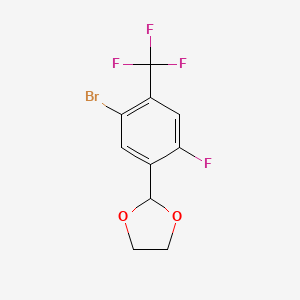

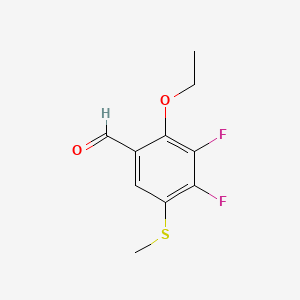

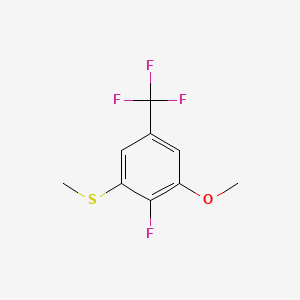

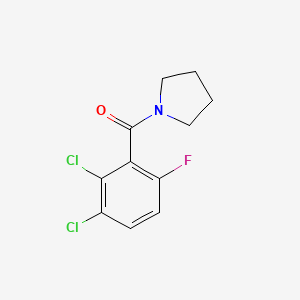

Thiomorpholino(2,4,6-trifluorophenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiomorpholino(2,4,6-trifluorophenyl)methanone, also known as TMF, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor, and is soluble in most organic solvents. TMF has been used in the synthesis of a variety of compounds, including pharmaceuticals and polymers, and has been studied for its biochemical and physiological effects.

科学的研究の応用

Material Science

Substituted thiophenes, which are structurally related to Thiomorpholino(2,4,6-trifluorophenyl)methanone , have shown a wide range of applications in material science . They are used in the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The compound’s potential in creating new materials or enhancing existing ones is a significant area of research.

Chemical Synthesis

The compound is also relevant in chemical synthesis, where it may serve as a precursor or intermediate in the formation of more complex molecules . Its unique chemical properties could be harnessed to develop new synthetic routes or improve existing ones, particularly in the synthesis of fluorinated compounds which are valuable in medicinal chemistry.

Analytical Chemistry

In analytical chemistry, Thiomorpholino(2,4,6-trifluorophenyl)methanone could be used as a standard or reagent due to its defined and consistent properties . It may help in the calibration of instruments or serve as a reference compound in various analytical techniques.

Ion Transport Studies

There is an interest in using synthetic anion receptors for ion transport across lipid membranes, and compounds like Thiomorpholino(2,4,6-trifluorophenyl)methanone are being studied for their ability to facilitate this process . This has therapeutic implications, particularly in the treatment of diseases related to ion transport dysfunction.

Polymerisation Reactions

The compound’s structural analogs have been used in polymerisation reactions, suggesting that Thiomorpholino(2,4,6-trifluorophenyl)methanone itself may have applications in this field . It could act as a catalyst or initiator in the polymerisation of certain monomers, leading to the creation of novel polymers with unique properties.

作用機序

Target of Action

Thiomorpholino(2,4,6-trifluorophenyl)methanone is a potent and selective inhibitor of Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones GLP-1 (Glucagon-like peptide-1) and GIP (Gastric inhibitory polypeptide), which stimulate a decrease in blood glucose levels .

Mode of Action

The compound interacts with DPP-4, inhibiting its activity. This inhibition results in an increased level of incretin hormones, leading to an increase in insulin synthesis and release, and a decrease in glucagon release . These changes help lower blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by Thiomorpholino(2,4,6-trifluorophenyl)methanone is the incretin system. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, enhancing the insulin response to glucose, suppressing glucagon secretion, and consequently decreasing hepatic glucose production .

Pharmacokinetics

These may include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and elimination through the kidneys .

Result of Action

The inhibition of DPP-4 by Thiomorpholino(2,4,6-trifluorophenyl)methanone leads to an increase in the levels of incretin hormones. This results in enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production, ultimately leading to a reduction in blood glucose levels .

特性

IUPAC Name |

thiomorpholin-4-yl-(2,4,6-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NOS/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQAIBGYSKRHGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=C(C=C(C=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NOS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiomorpholino(2,4,6-trifluorophenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。